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Compound of Interest

Compound Name: Vomicine

Cat. No.: B092078

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary toxicological profile of Vomicine based on
currently available public information. Vomicine is a naturally occurring alkaloid found in the
seeds of Strychnos nux-vomica. Comprehensive toxicological data for Vomicine is limited.
Much of the understanding of its potential toxicity is inferred from its structural similarity to other
well-studied alkaloids from the same source, such as strychnine and brucine. This guide is
intended for informational purposes for research and drug development professionals and
should not be considered a complete safety assessment.

Executive Summary

Vomicine is an indole alkaloid present in Strychnos nux-vomica, a plant known for its toxic
constituents, primarily strychnine and brucine. While specific toxicological studies on Vomicine
are scarce, this document synthesizes the available data and provides a comparative context
with its better-known structural analogs. The acute toxicity of Vomicine has been quantified
with a median lethal dose (LD50) in mice. However, comprehensive data on sub-acute, chronic,
genetic, and reproductive toxicity are not readily available. The proposed mechanism of toxic
action, based on structural similarity to strychnine, is the antagonism of glycine receptors in the
central nervous system, leading to excitotoxicity. This profile underscores the need for further
toxicological evaluation to fully characterize the safety of Vomicine for any potential therapeutic

application.
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Physicochemical Properties

Property Value Source
Chemical Formula C22H24N204 PubChem
Molecular Weight 380.4 g/mol PubChem
CAS Number 125-15-5 PubChem
Appearance Crystalline solid Inferred
Solubility Data not readily available

Toxicological Data
Acute Toxicity

The primary quantitative measure of acute toxicity is the LD50, the dose at which 50% of the
test population dies. A single study has reported the LD50 for Vomicine.

Test Species Route LD50 Toxic Effects  Reference

Convulsions Acta

74.2 mg/kg )
Subcutaneou or effect on Pharmaceutic
LD50 Mouse (74,200 ) )
S seizure a Suecica,
na/kg)

threshold 1970

For context, the toxicity of Vomicine is compared with that of the major alkaloids from
Strychnos nux-vomica, strychnine and brucine. Strychnine is considerably more toxic than
brucine[1][2]. The lethal dose of brucine in adults is estimated to be around 1000 mg, while for
strychnine it is in the range of 30-120 mg[1].
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Compound Species Route LD50 Reference
Strychnine Rat Oral ~20 mg/kg Wikipedia
Strychnine Rat Subcutaneous 1.2 mg/kg Wikipedia
Brucine Rat Oral 4 mg/kg PubChem
Brucine Rat Intraperitoneal 91 mg/kg PubChem
Brucine Rat Subcutaneous 60 mg/kg PubChem

Sub-acute and Chronic Toxicity

No specific sub-acute or chronic toxicity studies for Vomicine were identified in the public
domain. Such studies are crucial for understanding the effects of repeated exposure over a
longer duration.

Genotoxicity

There is no available data on the genotoxic potential of Vomicine. Standard assays to
determine mutagenicity (e.g., Ames test) and clastogenicity (e.g., micronucleus assay) have not
been reported for this compound.

Carcinogenicity

No carcinogenicity studies for Vomicine have been reported.

Reproductive and Developmental Toxicity

Information regarding the effects of Vomicine on fertility, reproduction, and embryonic
development is not available.

Proposed Mechanism of Toxic Action

Due to the lack of specific mechanistic studies on Vomicine, its mechanism of toxicity is
inferred from the well-characterized actions of its structural analog, strychnine. Strychnine is a
potent neurotoxin that acts as a competitive antagonist at glycine receptors, which are ligand-
gated chloride ion channels primarily found in the spinal cord and brainstem[3][4].
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Glycine is a major inhibitory neurotransmitter. Its binding to the glycine receptor allows chloride
ions to enter the neuron, causing hyperpolarization and making it less likely to fire an action
potential. By blocking this inhibitory action, strychnine leads to disinhibition of motor neurons,
resulting in uncontrolled neuronal firing. This hyperexcitability manifests as severe, convulsive
muscle spasms. Given the structural similarities, it is plausible that Vomicine exerts its toxic
effects through a similar antagonism of the glycine receptor, leading to central nervous system
hyperexcitability and convulsions.
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Caption: Hypothetical mechanism of Vomicine toxicity via glycine receptor antagonism.

Experimental Protocols

While specific experimental data for Vomicine is limited, the following are standard protocols
for key toxicological assays that would be required for a comprehensive evaluation.

Acute Oral Toxicity (Based on OECD Guideline 420)
This method uses a fixed dose procedure to assess acute oral toxicity.

e Animal Model: Typically, young adult female rats are used.

e Sighting Study: A preliminary study is conducted to determine the appropriate starting dose.
A single animal is dosed at a level expected to produce some signs of toxicity without
mortality.
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Main Study: Based on the sighting study, groups of animals are dosed in a stepwise manner
using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).

Administration: The test substance is administered as a single oral dose via gavage.

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight
changes for at least 14 days.

Endpoint: The study allows for the classification of the substance into a toxicity category
based on the observed outcomes at different dose levels.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Start: Acute Toxicity Test (OECD 420)
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Caption: General workflow for an acute oral toxicity study based on OECD Guideline 420.

Genotoxicity: Bacterial Reverse Mutation Test (Ames
Test; based on OECD Guideline 471)

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b092078?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

This in vitro assay is used to detect gene mutations.

Test System: Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-
requiring strains of Escherichia coli.

e Procedure: The tester strains are exposed to the test substance with and without a metabolic
activation system (S9 mix from rat liver).

e Method: The plate incorporation method or the pre-incubation method is used.

o Endpoint: A positive result is indicated by a concentration-related increase in the number of
revertant colonies compared to the negative control.

Genotoxicity: In Vitro Mammalian Cell Micronucleus Test
(Based on OECD Guideline 487)

This assay detects chromosomal damage.

e Test System: Cultured mammalian cells (e.g., human lymphocytes, CHO, V79, or L5178Y
cells).

e Procedure: Cells are exposed to the test substance with and without a metabolic activation
system.

o Treatment: Cells are treated for a short period (3-6 hours) or a longer period (1.5-2 normal
cell cycles).

» Endpoint: The frequency of micronuclei (small nuclei that form around chromosome
fragments or whole chromosomes that were not incorporated into the main nucleus during
cell division) is scored. A significant increase in micronucleated cells indicates clastogenic or
aneugenic potential.

Conclusion and Future Directions

The available data on Vomicine provides a very preliminary understanding of its toxicological
profile. The acute toxicity is established in mice, but significant data gaps exist for other crucial
toxicological endpoints. The proposed mechanism of action, based on strychnine, provides a
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working hypothesis but requires experimental validation. For any further development of
Vomicine, a comprehensive toxicological assessment is imperative, including:

e Sub-acute and chronic toxicity studies to determine the No-Observed-Adverse-Effect Level
(NOAEL).

o Afull battery of genotoxicity tests to assess mutagenic and clastogenic potential.

» Reproductive and developmental toxicity studies to evaluate effects on fertility and offspring.

» Toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion
(ADME) profile.

e Mechanistic studies to confirm the interaction with glycine receptors and explore other
potential off-target effects.

This systematic evaluation is essential to establish a robust safety profile for Vomicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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